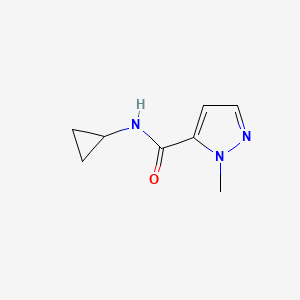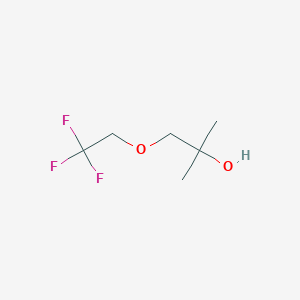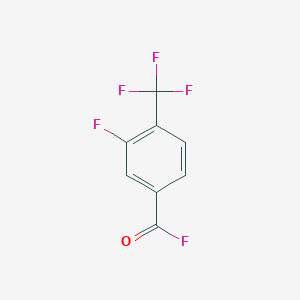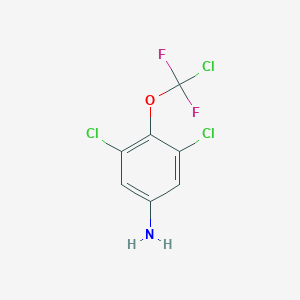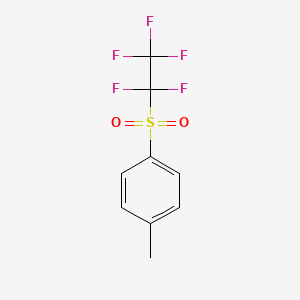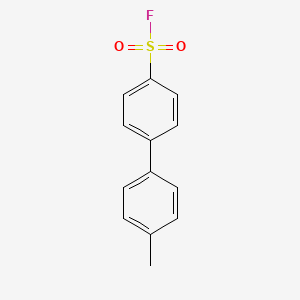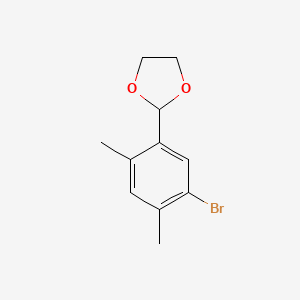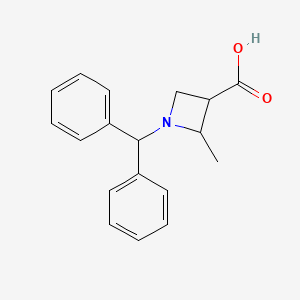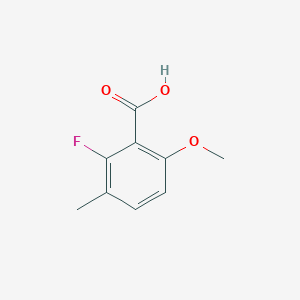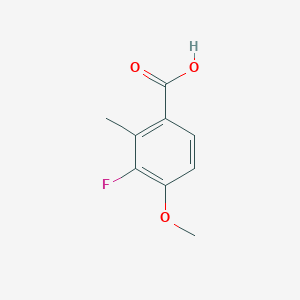
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-TTP, is a compound that has been studied for its potential applications in the field of scientific research. It has been found to have several biochemical and physiological effects, as well as potential applications in laboratory experiments.
作用機序
The mechanism of action of (2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, this compound may act as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In laboratory studies, this compound has been found to have antioxidant activity, and to inhibit the formation of reactive oxygen species. It has also been found to inhibit the production of pro-inflammatory cytokines, and to have antimicrobial activity. In addition, this compound has been found to have effects on gene expression, and to have potential applications in the treatment of various diseases.
実験室実験の利点と制限
The use of (2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, this compound has been found to have several potential applications in scientific research, and has been found to have several biochemical and physiological effects. However, there are also some limitations to the use of this compound in laboratory experiments. The mechanism of action of this compound is not yet fully understood, and the full range of its effects is not yet known. In addition, the use of this compound in laboratory experiments may be limited by the availability of the compound.
将来の方向性
There are several potential future directions for the use of (2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in scientific research. Further research should be conducted to better understand the mechanism of action of this compound, and to determine its full range of effects. Additionally, further research should be conducted to explore the potential applications of this compound in the treatment of various diseases. Finally, further research should be conducted to explore the potential use of this compound as an antimicrobial agent, as well as its potential use in gene expression studies.
合成法
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can be synthesized using a variety of methods. The most common method is the reaction of 2-thiophenecarboxaldehyde with 2,3,4-trimethoxyphenylpropene in the presence of a base. This reaction yields this compound as the major product. Other methods of synthesis include the reaction of 2-thiophenecarboxaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a base, as well as the reaction of 2-thiophenecarboxaldehyde with 2,3,4-trimethoxyphenol in the presence of a base.
科学的研究の応用
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been found to have several potential applications in scientific research. It has been shown to have antioxidant activity, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as an antimicrobial agent, as well as for its effects on gene expression. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, and for its potential use in the treatment of cancer.
特性
IUPAC Name |
(E)-1-thiophen-2-yl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-18-13-9-7-11(15(19-2)16(13)20-3)6-8-12(17)14-5-4-10-21-14/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCKPRFPQDXIT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CS2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CS2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)
